molecular formula C4H6F2O2 B15245833 Methyl 3,3-difluoropropanoate

Methyl 3,3-difluoropropanoate

Cat. No.: B15245833
M. Wt: 124.09 g/mol
InChI Key: VKWKRFYQWSAEFV-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoropropanoate is an organic compound with the molecular formula C4H6F2O2. It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the third carbon of the propanoate chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-difluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with a difluoromethylating agent. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The use of continuous flow reactors is also common to enhance the production rate and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3-difluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3,3-difluoropropanoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoropropanoate: Similar in structure but with fluorine atoms on the second carbon.

    Ethyl 3,3-difluoropropanoate: An ethyl ester variant with similar reactivity.

    Difluoropropanoic acid: The acid form of the compound.

Uniqueness

Methyl 3,3-difluoropropanoate is unique due to its specific placement of fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications .

Properties

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

methyl 3,3-difluoropropanoate

InChI

InChI=1S/C4H6F2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3

InChI Key

VKWKRFYQWSAEFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(F)F

Origin of Product

United States

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